6-Bromo-1H-indole-4-carboxylic acid
Overview
Description
6-Bromo-1H-indole-4-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activities. Indole derivatives are often synthesized starting from compounds with a halogen group at the desired position on the indole ring . The presence of the bromine atom and the carboxylic acid group on the indole scaffold can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of brominated indole derivatives can involve various strategies. For instance, a novel synthesis of a COX-2 inhibitor involved an alkylation/1,4-addition/elimination/isomerization cascade starting from sulfonamide and bromoketone to produce a chlorinated indole derivative . Although this does not directly describe the synthesis of 6-Bromo-1H-indole-4-carboxylic acid, it provides insight into the complexity of reactions that can be used to synthesize brominated indoles. Another approach for synthesizing dibromoindoles is the regioselective dibromination of methyl indole-3-carboxylate, which can lead to various dibromoindole derivatives . A more specific synthesis of a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, was achieved through a regioselective and efficient strategy involving trifluoroacetylated indole driven hydrolysis .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in the case of 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is close to perpendicular . This indicates that the substitution pattern on the indole ring can significantly influence the molecular geometry.
Chemical Reactions Analysis
Brominated indoles can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For example, the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involved the use of bromine and carbon tetrachloride with benzoyl peroxide as a catalyst . The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions, which is a common reaction pathway for the functionalization of indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1H-indole-4-carboxylic acid would be influenced by the presence of the bromine atom and the carboxylic acid group. These substituents can affect the compound's solubility, melting point, and reactivity. The bromine atom can increase the density and molecular weight of the compound, while the carboxylic acid group can contribute to the compound's acidity and potential for forming hydrogen bonds, as seen in the crystal structure of related compounds .
Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives are important types of molecules in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
- Another example is Vinblastine, which is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
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Synthesis of New Compounds
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Antiviral Activity
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Inhibitor of Botulinum Neurotoxin
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ITK Inhibitors
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Antibacterial Agents
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CB2 Cannabinoid Receptor Ligands
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Inhibitors of Hepatitis C Virus NS5B Polymerase
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Tryptophan Dioxygenase Inhibitors
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Reactant for Preparation of D-glutamic Acid-based Inhibitors
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Antioxidant Activity
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Anti-inflammatory Activity
Safety And Hazards
Future Directions
Indole derivatives, including 6-Bromo-1H-indole-4-carboxylic acid, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, leading to the investigation of novel methods of synthesis .
properties
IUPAC Name |
6-bromo-1H-indole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZNRVUWPYCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646571 | |
Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indole-4-carboxylic acid | |
CAS RN |
898746-91-3 | |
Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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